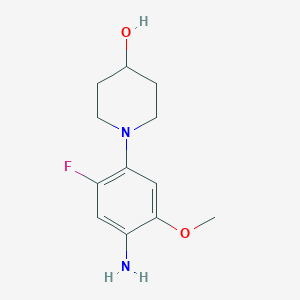

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-

Description

Chemical Structure: The compound features a piperidine core substituted at the 1-position with a 4-amino-2-fluoro-5-methoxyphenyl group and at the 4-position with a dimethylamine group. Its molecular formula is C₁₄H₂₂FN₃O, with a molecular weight of 267.34 g/mol . The aromatic substituents—amino, fluoro, and methoxy groups—impart distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

1-(4-amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-17-12-7-11(9(13)6-10(12)14)15-4-2-8(16)3-5-15/h6-8,16H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDOMOYPFIMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Amino-2-Fluoro-5-Methoxybenzene Derivatives

The aromatic fragment requires sequential introduction of fluorine, methoxy, and amino groups. A patent by WO2018207120A1 details the nitration and reduction of fluorinated anilines, offering a template for this subunit.

Stepwise Functionalization :

- Fluorination : Electrophilic fluorination of 2-methoxy-5-nitrobenzene using Selectfluor® or analogous reagents achieves 2-fluoro substitution.

- Methoxylation : Direct O-methylation of a phenolic precursor with methyl iodide in the presence of K₂CO₃.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 4-amino-2-fluoro-5-methoxybenzene.

Challenges :

Coupling Aromatic Intermediates to Piperidine Scaffolds

The introduction of the aromatic group to piperidine typically employs nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution :

- Reacting 4-amino-2-fluoro-5-methoxybenzene with 4-piperidone under basic conditions (K₂CO₃, DMF) facilitates C–N bond formation. However, steric hindrance from the methoxy group often necessitates elevated temperatures (80–100°C) and prolonged reaction times.

Buchwald–Hartwig Amination :

- Palladium-catalyzed coupling (Pd(OAc)₂, Xantphos) between aryl halides and 4-piperidinol derivatives enables milder conditions (60–80°C, toluene). This method offers superior regioselectivity for bulky substrates.

Piperidine-First Synthetic Approaches

Hydrogenation of Pyridine Derivatives

The PMC review by Grygorenko et al. highlights the hydrogenation of pyridines to piperidines as a robust method. For example:

$$

\text{Pyridine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 50°C}} \text{Piperidine}

$$

Substrate Design :

- 4-Pyridone intermediates allow direct introduction of the hydroxyl group via ketone reduction (NaBH₄, MeOH).

- N-Protection (e.g., Boc or acetyl) prevents over-reduction during hydrogenation.

Catalytic Systems :

Reductive Amination

Condensing ketones with amines followed by reduction provides a flexible route to substituted piperidines.

Procedure :

- React 4-piperidone with 4-nitro-2-fluoro-5-methoxybenzaldehyde to form an imine.

- Reduce the imine using NaBH₃CN or catalytic hydrogenation to yield the secondary amine.

- Deprotect the nitro group to an amine via H₂/Pd-C.

Advantages :

- Tolerates a wide range of functional groups.

- Enables stereochemical control through chiral catalysts.

Advanced Catalytic and One-Pot Methodologies

Cascade Hydrogenation-Coupling Reactions

Recent advances from PMC demonstrate one-pot synthesis of piperidines via sequential Suzuki–Miyaura coupling and hydrogenation:

- Couple a boronic acid-substituted pyridine with the aromatic bromide.

- Hydrogenate the pyridine ring in situ using Pd/C or Rh/C.

Example :

$$

\text{4-Bromo-2-fluoro-5-methoxypyridine} \xrightarrow[\text{Pd(PPh₃)₄, Na₂CO₃}]{\text{Suzuki coupling}} \text{Aryl-pyridine} \xrightarrow[\text{H}_2, \text{Rh/C}]{\text{EtOH}} \text{Target compound}

$$

Benefits :

Asymmetric Hydrogenation for Stereocontrol

Chiral piperidines are accessible via enantioselective hydrogenation of enamines or unsaturated lactams. Li et al. achieved >95% ee using Rh(I) catalysts with ferrocene-based ligands:

$$

\text{Enamide} \xrightarrow[\text{Rh(I), H}_2]{\text{MeOH, 25°C}} \text{(R)-Piperidine}

$$

Key Factors :

- Ligand design (e.g., DuPhos, BINAP) dictates enantioselectivity.

- Substrate electronic effects influence reaction rates and selectivity.

Functional Group Interconversion and Final Derivatization

Hydroxyl Group Introduction

The 4-piperidinol moiety is often introduced via:

- Oxidation-Reduction : Convert 4-piperidone to 4-piperidinol using NaBH₄ or LiAlH₄.

- Direct Hydroxylation : Radical-mediated C–H oxidation (e.g., Mn(OAc)₃, HO- ).

Optimization :

Amino Group Deprotection

Final deprotection of the acetamide or Boc group is critical. Acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions are standard.

Case Study :

- Hydrolysis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide with HCl/MeOH at reflux yielded 4-amino-2-fluoro-5-methoxyaniline in 73% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Catalyst | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 65–78% | EtOH, 50°C, 24 h | None | Simple setup, no metal catalysts |

| Buchwald–Hartwig | 70–85% | Toluene, 80°C, 12 h | Pd(OAc)₂/Xantphos | High regioselectivity |

| Cascade Coupling | 75–90% | One-pot, H₂ (1 atm) | Rh/C | Step economy, high efficiency |

| Asymmetric Hydrogenation | 60–72% | MeOH, 25°C, 48 h | Rh(I)/Ferrocene | Enantiomeric excess >95% |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patents emphasize solvent recovery (e.g., toluene via distillation) and catalyst reuse (e.g., Rh/C filtration) to reduce costs.

Chemical Reactions Analysis

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Recent studies have highlighted the compound's potential as an inhibitor of the protein kinase B (PKB) pathway, which is crucial in cancer cell signaling. Compounds structurally similar to 4-Piperidinol have shown efficacy in inhibiting tumor growth in xenograft models, suggesting that modifications to this compound might enhance its antitumor properties .

-

Metabolic Disorders

- The compound has been investigated for its role in treating metabolic syndromes, including type 2 diabetes and obesity. It may work by inhibiting enzymes involved in glucose metabolism and lipid regulation . For instance, derivatives of piperidine compounds have been shown to modulate insulin sensitivity and reduce hyperglycemia in preclinical models .

- Central Nervous System Disorders

Case Study 1: Antitumor Efficacy

A study published in Nature demonstrated that a derivative of 4-Piperidinol inhibited PKB activity in vitro and significantly reduced tumor size in vivo when administered to mice with human tumor xenografts. The compound showed a favorable safety profile, indicating potential for further development into a therapeutic agent for cancer treatment .

Case Study 2: Metabolic Syndrome Treatment

Research conducted by the University of California explored the effects of piperidine derivatives on metabolic syndrome markers. The study found that these compounds improved insulin sensitivity and lipid profiles in diabetic rat models, suggesting that 4-Piperidinol could be a candidate for managing metabolic disorders .

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Haloperidol

- Structure: Haloperidol (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinol) shares a 4-piperidinol core but differs in substituents: a 4-chlorophenyl group and a 4-fluorophenyl ketone side chain .

- Activity: As a dopamine D₂ receptor antagonist, Haloperidol’s efficacy is linked to its halogenated aromatic rings and ketone moiety.

- Key Difference : The absence of a ketone group and the presence of polar substituents (NH₂, OCH₃) in the target compound suggest divergent pharmacokinetic and pharmacodynamic profiles.

Phencyclidine (PCP) Derivatives

- Example Compounds: 1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol (II) and 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol (III) .

- Activity : These PCP analogs exhibit analgesic effects via NMDA receptor modulation. The cyclohexyl and aryl substituents confer bulkiness, influencing blood-brain barrier penetration.

- Comparison : The target compound’s dimethylamine group is less sterically hindered than cyclohexyl substituents, which may reduce CNS activity but improve peripheral targeting.

IP Agonist (Molecules, 2012)

- Structure: A piperidinol derivative synthesized via nucleophilic ring-opening of oxazolidinone, featuring a 4-chlorophenylaminoethyl group .

- Activity: This compound is a potent, selective prostacyclin (IP) receptor agonist. The target compound’s 4-amino-2-fluoro-5-methoxyphenyl group may offer improved selectivity for IP or other GPCRs due to enhanced hydrogen-bonding capacity.

Piperidinol Glucuronides

- Example: 1-O-[1-Methyl-2-(2-(phenylmethyl)phenoxy)ethyl]-piperidin-4-yl-β-D-glucuronide ().

- Metabolism: The hydroxyl group on piperidinol facilitates glucuronidation, a key metabolic pathway. The target compound’s dimethylamine group may undergo alternative metabolism (e.g., N-demethylation), altering clearance rates .

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects: Fluorine: Present in the target compound and Haloperidol, fluorine enhances lipid solubility and metabolic stability . Amino and Methoxy Groups: These polar groups in the target compound may improve aqueous solubility and target binding compared to halogenated analogs like Haloperidol.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or alkylation steps, analogous to methods used for IP agonists and PCP derivatives .

Metabolic Considerations: Unlike hydroxyl-bearing piperidinols (e.g., glucuronides in ), the dimethylamine group may lead to distinct metabolic products, influencing toxicity and half-life .

Biological Activity

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-, with the CAS number 1982223-90-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- is , and it features a piperidine ring substituted with an amino group and a methoxy-fluorophenyl moiety. The structural representation is crucial for understanding its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 4-Piperidinol have shown promising results in inhibiting tumor growth. A study indicated that certain piperidine derivatives demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the effects of standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Research has also pointed towards neuroprotective properties. Compounds similar to 4-Piperidinol have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. These inhibitors can potentially enhance cholinergic transmission in the brain, providing therapeutic benefits in cognitive decline .

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. Studies suggest that these compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes .

The biological activity of 4-Piperidinol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests a mechanism for enhancing neurotransmitter levels in synaptic clefts.

- Induction of Apoptosis : Some studies indicate that piperidine derivatives can trigger apoptotic pathways in cancer cells, leading to decreased viability and proliferation.

- Interaction with Biological Targets : The presence of the fluorine atom and methoxy group may enhance lipophilicity, allowing better penetration through cellular membranes and interaction with intracellular targets.

Case Study 1: Anticancer Efficacy

In a controlled study involving various piperidine derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models compared to untreated controls. The study concluded that structural modifications enhanced the compound's efficacy against specific cancer types .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer’s disease showed that administration of piperidine-based compounds resulted in improved cognitive function as assessed by behavioral tests. The findings suggest potential for clinical application in neurodegenerative disorders .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-piperidinol derivatives with substituted aromatic rings, and how can intermediates like β-chloroenaldehyde be utilized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as condensation reactions between aromatic aldehydes and heterocyclic precursors. For example, β-chloroenaldehyde derivatives are critical intermediates for introducing substituents at the 2-position of pyrimidine or pyrazole cores . Key steps include:

- Step 1 : Formation of α,β-unsaturated ketones via Claisen-Schmidt condensation (e.g., using 4-methoxybenzaldehyde).

- Step 2 : Cyclization with amines or hydrazines to form heterocyclic scaffolds.

- Step 3 : Functionalization of the piperidinol ring via nucleophilic substitution or reductive amination.

Purification often involves column chromatography and recrystallization, validated by NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of 4-piperidinol derivatives, particularly the influence of fluorine and methoxy substituents?

- Methodological Answer : Techniques include:

- X-ray crystallography : Resolve bond angles and substituent effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings) .

- NMR spectroscopy : -NMR quantifies electronic perturbations from fluorine, while -NMR identifies methoxy group coupling patterns .

- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and steric effects of the 4-amino group .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Initial screening should prioritize:

- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases, using fluorogenic substrates to measure IC values .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify growth inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 4-piperidinol derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. Strategies include:

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- SAR studies : Systematically modify substituents (e.g., replacing 4-methoxy with 4-ethoxy) to isolate contributions to activity .

- Meta-analysis : Compare datasets across studies, controlling for variables like solvent polarity or cell line genetic drift .

Q. What strategies are effective for optimizing the pharmacokinetic profile of 4-piperidinol derivatives in preclinical models?

- Methodological Answer : Key approaches include:

- LogP optimization : Introduce polar groups (e.g., sulfonamides) to enhance solubility while maintaining blood-brain barrier permeability .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., demethylation of methoxy groups) and deploy deuterium or fluorine substitution .

- In vivo rodent models : Track plasma half-life and tissue distribution via LC-MS/MS, adjusting dosing regimens based on clearance rates .

Q. How can crystallographic data inform the design of enantiomerically pure 4-piperidinol analogs?

- Methodological Answer : X-ray structures reveal chiral centers and non-covalent interactions (e.g., hydrogen bonds between the piperidinol hydroxyl and target proteins). To exploit this:

- Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., BINOL-phosphates) to control stereochemistry at the 4-position .

- Co-crystallization : Solve ligand-receptor complexes to identify enantiomer-specific binding motifs .

Q. What advanced techniques are used to study the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks .

- CRISPR screens : Identify genetic dependencies in cells treated with the compound .

- In vivo imaging : PET tracers labeled with (matching the compound’s fluorine substituent) for real-time biodistribution tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.